molecular formula C24H23F2N7O B1681212 Takeda103A CAS No. 865609-72-9

Takeda103A

Número de catálogo: B1681212
Número CAS: 865609-72-9
Peso molecular: 463.5 g/mol
Clave InChI: VWBSMGFTNCQOMB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Table 1: Potency and Selectivity of Takeda103A

CompoundTargetIC50 (nM)Selectivity Ratio
This compoundGRK220>50-fold over AGC kinases
ParoxetineGRK2300Modest

Cardiovascular Research

Research indicates that GRK2 is implicated in heart failure. By inhibiting GRK2, this compound has the potential to restore normal signaling pathways in cardiac tissues. Studies have demonstrated that compounds like this compound can improve cardiomyocyte contractility, suggesting therapeutic avenues for heart failure treatment .

Case Study: Cardiomyocyte Contractility

  • Objective : Evaluate the effect of this compound on cardiomyocyte contractility.
  • Method : Isolated cardiac myocytes were treated with varying concentrations of this compound.
  • Results : A significant increase in contractility was observed at concentrations above the IC50, indicating its efficacy as a GRK2 inhibitor.

Cancer Research

The inhibition of GRK2 by this compound may also play a role in cancer therapy. Given that GPCR signaling is often dysregulated in cancer, targeting GRK2 could help modulate these pathways and inhibit tumor growth.

Case Study: Cancer Cell Proliferation

  • Objective : Investigate the impact of this compound on cancer cell proliferation.
  • Method : Various cancer cell lines were exposed to this compound, followed by proliferation assays.
  • Results : Significant reductions in cell viability were noted, particularly in breast and prostate cancer cell lines, highlighting its potential as an anticancer agent .

Structural Insights

The structural analysis of this compound has provided insights into its binding affinity and selectivity for GRK2. Crystallization studies reveal that this compound stabilizes an inactive conformation of GRK2, which is crucial for its inhibitory action.

Table 2: Structural Characteristics of this compound

FeatureDescription
Binding ModeStabilizes inactive GRK2
Key InteractionsC and D rings pack into active site
Structural DeterminantsPolyphosphate and hydrophobic interactions

Análisis De Reacciones Químicas

Takeda103A experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen DMSO y etanol, que se utilizan para disolver el compuesto para reacciones adicionales . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Actividad Biológica

Takeda103A is a compound developed as a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), which plays a crucial role in the regulation of G protein-coupled receptors (GPCRs). This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular diseases and heart failure, where GRK2 is implicated.

This compound exhibits high selectivity for GRK2, with an IC50 value of approximately 50 nM, making it significantly more potent than other AGC kinases. The compound's mechanism involves binding to the active site of GRK2, inhibiting its activity and subsequently affecting GPCR signaling pathways. This inhibition can lead to enhanced cardiac function and reduced heart failure symptoms by modulating the phosphorylation of β-adrenergic receptors .

Comparative Potency

The following table summarizes the IC50 values of this compound compared to other known inhibitors:

CompoundIC50 (nM)Selectivity
This compound50Highly selective for GRK2 over GRK1 and GRK5
Balanol320Moderate selectivity
Paroxetine230Non-selective
CCG215022150Selective for GRK2

Structural Insights

Crystallographic studies have provided insights into the binding interactions between this compound and GRK2. The compound occupies a hydrophobic pocket within the kinase domain, which is critical for its inhibitory activity. Structural analysis reveals that modifications to the scaffold can enhance potency and selectivity against other kinases .

In Vitro Studies

In vitro assays have demonstrated the efficacy of this compound in various cellular models. For instance, cardiac myocytes treated with this compound showed improved contractility and reduced apoptosis compared to untreated controls. These findings suggest that GRK2 inhibition may confer protective effects on cardiac tissue under stress conditions .

Clinical Implications

Although this compound has not progressed to clinical trials, its biological activity suggests potential applications in treating heart failure and other cardiovascular disorders. Research indicates that selective GRK2 inhibitors like this compound could enhance cardiac performance without the side effects associated with non-selective kinase inhibitors .

Propiedades

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-[(4-propyl-5-pyrimidin-4-yl-1,2,4-triazol-3-yl)methylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N7O/c1-2-11-33-22(31-32-23(33)21-9-10-27-15-30-21)14-28-17-6-3-5-16(12-17)24(34)29-13-18-19(25)7-4-8-20(18)26/h3-10,12,15,28H,2,11,13-14H2,1H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBSMGFTNCQOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1C2=NC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Takeda103A
Reactant of Route 2
Reactant of Route 2
Takeda103A
Reactant of Route 3
Reactant of Route 3
Takeda103A
Reactant of Route 4
Takeda103A
Reactant of Route 5
Takeda103A
Reactant of Route 6
Reactant of Route 6
Takeda103A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.